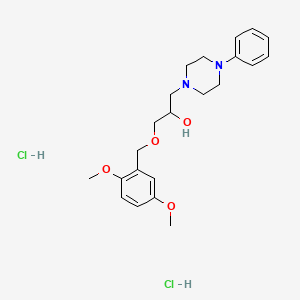

![molecular formula C25H24N4OS B2724388 N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide CAS No. 422531-95-1](/img/structure/B2724388.png)

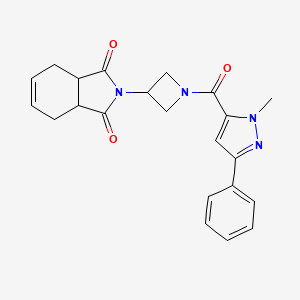

N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives, such as “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide”, often involves the reaction of amines with cyanoacetates . For instance, the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates can yield cyanoacetamide derivatives . The synthesis of these compounds can be carried out under different reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” is based on a quinazoline scaffold . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms) .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in C-H/N-H bond activation reactions . They can also undergo dehydrogenative cyclizations with 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines .科学的研究の応用

Synthesis and Pharmacological Investigation

Research has led to the synthesis of novel quinazoline derivatives with significant pharmacological activities. For instance, Alagarsamy et al. (2007) reported the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showing promising H1-antihistaminic activity with minimal sedation, indicating potential for development as new H1-antihistamines [V. Alagarsamy, V. Solomon, M. Murugan, 2007].

Antibacterial and Antiviral Properties

Geesi (2020) explored a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, demonstrating its synthesis and evaluation against bacterial strains, contributing to the field of antibacterial research [Mohammed H. Geesi, 2020]. Moreover, novel quinazolinone derivatives have shown antiviral activities against a range of respiratory and biodefense viruses, highlighting their potential in antiviral drug development [P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007].

Anticancer Activities

Research into quinazoline derivatives has also revealed their anticancer potentials. Bolakatti et al. (2020) designed and synthesized novel benzo[d]thiazolyl substituted-2-quinolone hybrids, showing significant anticancer activity, providing insights for developing potential anticancer agents [G. Bolakatti, M. Palkar, M. Katagi, Girish Hampannavar, R. Karpoormath, Shilpa Ninganagouda, A. Badiger, 2020].

Photodynamic Therapeutics

Mikra et al. (2022) synthesized quinazolin-4(3H)-ones showing photo-activity towards plasmid DNA under UV radiation, suggesting potential for developing photo-chemo or photodynamic therapeutics [Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, A. Detsi, K. Fylaktakidou, 2022].

作用機序

Target of Action

The primary target of N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide, also known as GNF-Pf-768, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to be a member of the major facilitator superfamily (MFS) .

Mode of Action

this compound interacts with its target, pfmfr3, and induces resistance in parasites from different genetic backgrounds when exposed to sublethal concentrations of the compound .

Biochemical Pathways

The compound affects the mitochondrial transport pathways in Plasmodium falciparum parasites. It is suggested that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Result of Action

The molecular and cellular effects of this compound’s action include decreased sensitivity to the compound itself and other compounds that have a mitochondrial mechanism of action .

Action Environment

falciparum parasites in the low nanomolar to low micromolar range .

将来の方向性

The future directions for research on “N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide” and similar compounds could involve further exploration of their anti-angiogenesis activities . Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of future research .

特性

IUPAC Name |

N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4OS/c1-29(17-20-12-6-3-7-13-20)23(30)18-31-25-27-22-15-9-8-14-21(22)24(28-25)26-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECRVJDNGKKFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)

![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)

![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)

![(5-Methylpyrazin-2-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2724328.png)